3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide
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Overview
Description
3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide is a complex organic compound that features a combination of several functional groups, including a pyrrolidinone, a triazole, and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolidinone intermediate, which can be synthesized through the condensation of an appropriate amine with a carboxylic acid derivative. The triazole ring can be introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The final step involves the formation of the azetidine ring and the coupling with the phenyl group to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This could include the use of continuous flow reactors for the click chemistry step and the implementation of green chemistry principles to reduce waste and improve overall sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, which can be oxidized to form corresponding lactams.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring, where nucleophiles can replace the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinone moiety would yield a lactam, while reduction of the triazole ring would produce a dihydrotriazole derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme inhibition and receptor binding, which can provide insights into biological pathways and mechanisms.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is required.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could act as an inhibitor or modulator of these targets, potentially affecting signaling pathways and cellular processes. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone derivatives: Compounds containing the pyrrolidinone moiety, such as piracetam, which is known for its nootropic effects.
Triazole derivatives: Compounds like fluconazole, which is an antifungal agent that contains a triazole ring.
Azetidine derivatives: Compounds such as azetidine-2-carboxylic acid, which is a non-proteinogenic amino acid.
Uniqueness
What sets 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide apart is the combination of these three distinct moieties in a single molecule. This unique structure may confer specific biological activities that are not observed in the individual components or other similar compounds.
Properties
IUPAC Name |
3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]-N-phenylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c24-16-7-4-8-21(16)9-14-10-23(20-19-14)15-11-22(12-15)17(25)18-13-5-2-1-3-6-13/h1-3,5-6,10,15H,4,7-9,11-12H2,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBJZRPNTFRJNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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